molecular formula C7H12ClNO4 B2488601 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2241107-56-0

3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B2488601
CAS RN: 2241107-56-0
M. Wt: 209.63
InChI Key: AWBODJXCILPFTB-QHIAJULGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228692-94-0 . It has a molecular weight of 209.63 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry and Peptide Research 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride has been utilized in synthetic chemistry, particularly in the stereodivergent synthesis of β-dipeptides. For instance, the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid has been described. These β-amino acid derivatives have been used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Natural Product Isolation and Structural Analysis This compound has also been involved in the isolation of unique amino acids from natural sources. For instance, cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid was isolated from Atelia herbert-smithii Pittier (Leguminosae), and its structure was determined through spectroscopic and X-ray crystallographic methods (Austin et al., 1987).

Tumor Imaging and Radiopharmaceuticals In the field of medical imaging, derivatives of this compound have been developed for tumor imaging using positron emission tomography (PET). For example, Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized as a new tumor-avid amino acid for PET (Shoup & Goodman, 1999).

Antiviral Research The compound has been used to synthesize cyclobutane analogues of antiviral cyclopropane nucleosides, though these compounds were found to be devoid of antiherpetic activity, indicating its potential in antiviral drug development (Onishi & Tsuji, 2001).

Peptide Dendrimers and Biomedical Applications The compound has also been used in the synthesis of cyclobutane-containing C3-symmetric peptide dendrimers. These dendrimers, synthesized through a convergent approach from chiral gamma, epsilon-amino diacid derivatives, show potential in biomedical applications (Gutiérrez-Abad et al., 2010).

Boron Neutron Capture Therapy In boron neutron capture therapy, a water-soluble boronated amino acid containing a cascade polyol was developed using this compound. This represents an important development in cancer therapy (Das et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound should be handled with care, following the associated precautionary statements .

properties

IUPAC Name

3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBODJXCILPFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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